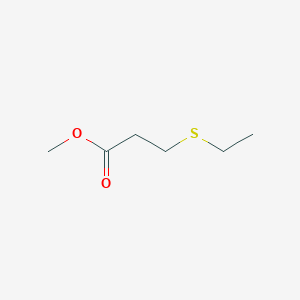

Methyl 3-(ethylsulfanyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZAEFYOTHDMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286548 | |

| Record name | Methyl 3-(ethylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18673-13-7 | |

| Record name | Methyl 3-(ethylthio)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18673-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018673137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(ethylsulfanyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-(ethylthio)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Ethylsulfanyl Propanoate

Esterification Approaches

Esterification represents a direct and fundamental approach to the synthesis of methyl 3-(ethylsulfanyl)propanoate. This can be accomplished either by the direct esterification of the corresponding carboxylic acid or through transesterification.

The direct esterification of 3-(ethylsulfanyl)propanoic acid with methanol (B129727) is a classic and straightforward method for producing methyl 3-(ethylsulfanyl)propanoate. mytutor.co.ukquora.com This acid-catalyzed reaction, typically employing a strong mineral acid like sulfuric acid, involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. researchgate.netceon.rsyoutube.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or water is removed as it is formed. ceon.rsyoutube.com

The general reaction is as follows:

CH₃CH₂SCH₂CH₂COOH + CH₃OH ⇌ CH₃CH₂SCH₂CH₂COOCH₃ + H₂O

Studies on the esterification of similar propanoic acid derivatives have shown that reaction temperature and catalyst concentration significantly influence the reaction rate and yield. ceon.rs For instance, in the synthesis of methyl propanoate, increasing the temperature from 35°C to 65°C dramatically increased the conversion of propanoic acid. ceon.rs Similarly, the choice of catalyst can be crucial, with ionic liquids such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) hydrogen sulfate being explored as alternatives to corrosive mineral acids to achieve high yields of over 93%. google.com

Table 1: Research Findings on Direct Esterification of Propanoic Acid Derivatives

| Reactants | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Propanoic acid, Methanol | Sulfuric Acid | Reflux | 14 hours | 75 | researchgate.net |

| Propanoic acid, 1-Propanol | Sulfuric Acid | 65 | 210 min | 96.9 | ceon.rs |

| 3,3,3-trifluoropropionic acid, Methanol | Tungstic acid | 90 | 6 hours | 82.1 | google.com |

| Propanoic acid, Methanol | Pyridinium hydrogen sulfate | 102 | Continuous flow | >93 | google.com |

Transesterification offers an alternative route where an existing ester is converted into methyl 3-(ethylsulfanyl)propanoate by reacting it with methanol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org This method can be advantageous if a different ester of 3-(ethylsulfanyl)propanoic acid is more readily available. The reaction involves the exchange of the alkoxy group of the starting ester with a methoxy (B1213986) group from methanol. masterorganicchemistry.com

Base-catalyzed transesterification, using an alkoxide like sodium methoxide (B1231860), proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to direct esterification, involving protonation of the carbonyl group. masterorganicchemistry.com In some instances, transesterification can occur as a side reaction, for example, during the deprotection of a related compound in ethanol (B145695), leading to a mixture of methyl and ethyl esters. chemicalbook.com

Addition Reactions for C-S Bond Formation

The formation of the crucial carbon-sulfur bond in methyl 3-(ethylsulfanyl)propanoate can be efficiently achieved through the addition of a sulfur nucleophile to an appropriate unsaturated precursor.

The Michael addition of ethanethiol (B150549) to methyl acrylate (B77674) is a highly effective and widely utilized method for synthesizing methyl 3-(ethylsulfanyl)propanoate. rsc.orgnih.gov This conjugate addition reaction involves the attack of a thiolate anion, generated from ethanethiol, onto the β-carbon of the electron-deficient methyl acrylate. nih.gov The reaction is typically catalyzed by a base, such as an amine or a phosphine (B1218219). rsc.orgresearchgate.net

The general reaction is:

CH₃CH₂SH + CH₂=CHCOOCH₃ → CH₃CH₂SCH₂CH₂COOCH₃

The choice of catalyst can influence the reaction mechanism and rate. rsc.org Tertiary amines typically promote a base-catalyzed mechanism where the amine deprotonates the thiol to form the more nucleophilic thiolate. rsc.org Phosphines, on the other hand, can initiate the reaction through a nucleophilic mechanism involving the formation of a zwitterionic intermediate. nih.gov Studies have shown that phosphine catalysts, like dimethylphenylphosphine (B1211355) (DMPP), can lead to complete conversion in a matter of minutes under optimized conditions. rsc.orgresearchgate.net The reaction is often carried out in polar aprotic solvents like tetrahydrofuran (B95107) (THF). rsc.org

Table 2: Catalysts for Thiol-Michael Addition to Acrylates

| Catalyst Type | Catalyst Example | Key Characteristics | Reference |

| Tertiary Amines | Triethylamine | Efficient, but may require several hours for high conversion. | rsc.orgresearchgate.net |

| Phosphines | Dimethylphenylphosphine (DMPP) | Highly efficacious, yielding complete conversion in minutes. | rsc.orgresearchgate.net |

| Phosphines | Tris-(2-carboxyethyl)phosphine (TCEP) | Efficient in aqueous media at pH > 8.0. | rsc.orgresearchgate.net |

While the Michael addition is a popular choice, radical-mediated hydrothiolation of methyl acrylate with ethanethiol also presents a viable synthetic route. This reaction is typically initiated by light (photopolymerization) or a radical initiator. nih.gov The process involves the formation of a thiyl radical from ethanethiol, which then adds to the double bond of methyl acrylate. nih.gov This is followed by a hydrogen transfer from another thiol molecule to the resulting carbon-centered radical, propagating the radical chain and forming the final product. nih.gov

It's important to note that radical-mediated reactions can sometimes lead to side products through homopolymerization of the acrylate. nih.gov

Substitution Reactions Involving Ethylsulfanyl Precursors

Another synthetic strategy involves the use of precursors already containing the ethylsulfanyl group. For instance, a nucleophilic substitution reaction where a leaving group on a propanoate derivative is displaced by an ethylsulfanyl nucleophile could yield the desired product. An example of a related precursor is methyl 3-(chlorosulfonyl)propanoate, which could potentially be modified to introduce the ethylsulfanyl group, although this specific transformation is not detailed in the provided context. bldpharm.com

Alkylation of Thiolate Anions with Haloesters

A primary and straightforward method for synthesizing Methyl 3-(ethylsulfanyl)propanoate is the alkylation of an ethanethiolate anion with a methyl 3-halopropanoate, such as methyl 3-chloropropanoate (B8744493) or methyl 3-bromopropanoate. This reaction is a classic example of a Williamson ether synthesis, adapted for thioether formation. rsc.org

The process begins with the deprotonation of ethanethiol using a suitable base to generate the highly nucleophilic ethanethiolate anion (CH₃CH₂S⁻). youtube.com Common bases for this purpose include sodium hydride (NaH) or alkali metal hydroxides like sodium hydroxide (B78521) (NaOH). The resulting thiolate then readily attacks the electrophilic carbon atom bearing the halogen in the methyl 3-halopropanoate via an Sₙ2 mechanism, displacing the halide ion and forming the desired thioether bond. rsc.orgyoutube.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being typical to facilitate the Sₙ2 pathway.

Table 1: Representative Conditions for Alkylation of Ethanethiolate

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethanethiol | Methyl 3-chloropropanoate | Sodium Hydroxide | Ethanol | 50-70 | >90 |

| Ethanethiol | Methyl 3-bromopropanoate | Sodium Hydride | THF | 25-50 | >95 |

Note: Data is illustrative of typical Sₙ2 reactions for thioether formation.

Nucleophilic Displacement Strategies

Beyond the use of haloesters, other nucleophilic displacement strategies can be employed. One of the most significant is the conjugate addition (Michael addition) of ethanethiol to methyl acrylate. This method avoids the use of haloesters and often proceeds under milder conditions.

In this approach, a base catalyst, which can be as mild as an amine (e.g., triethylamine) or a stronger base like sodium methoxide, is used to deprotonate the thiol to a small extent or simply to activate the acrylate system. The nucleophilic sulfur atom of ethanethiol attacks the β-carbon of the electron-deficient alkene in methyl acrylate. Subsequent protonation of the resulting enolate intermediate yields the final product, Methyl 3-(ethylsulfanyl)propanoate. This atom-economical reaction is highly efficient and is a preferred route in many industrial settings. acsgcipr.org

Another strategy involves the ring-opening of methyl propiolactone by ethanethiol. This reaction is driven by the relief of ring strain in the four-membered lactone ring and can be catalyzed by either acids or bases. The nucleophilic attack of the thiol on the β-carbon of the lactone leads to the formation of the thioether linkage.

Catalytic Synthesis Routes

Catalysis offers advanced, efficient, and often more sustainable pathways for the synthesis of thioethers and esters, including Methyl 3-(ethylsulfanyl)propanoate.

Organometallic Catalysis in Thioether Formation

While classical Sₙ2 reactions are effective, organometallic catalysis provides powerful alternatives, especially for forming C-S bonds with less reactive precursors. researchgate.net Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. thieme-connect.com For the synthesis of alkyl thioethers, catalysts based on metals like palladium, copper, and nickel can be utilized. thieme-connect.com

For instance, a palladium-catalyzed coupling reaction could, in principle, be used to couple ethanethiol with a suitable 3-carbon ester precursor. These reactions, often referred to as Migita or Buchwald-Hartwig amination analogues for sulfur, typically involve an organohalide, a thiol, a base, and a palladium complex with a specific phosphine ligand. thieme-connect.com While more commonly applied to the synthesis of aryl thioethers, developments have extended their utility to alkyl substrates. thieme-connect.com The key advantage is the high functional group tolerance and the ability to perform reactions under milder conditions than some classical methods.

Table 2: Potential Catalytic Systems for Thioether Formation

| Catalyst | Ligand | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Cross-coupling |

| CuI | Phenanthroline | K₃PO₄ | DMF | Ullmann Condensation |

Note: This table represents common catalytic systems for C-S bond formation, adaptable for the target synthesis.

Lewis Acid Catalysis in Esterification

An alternative synthetic disconnection involves forming the ester bond as the final step. This route starts with 3-(ethylsulfanyl)propanoic acid, which is then esterified with methanol. While traditional Fischer esterification using strong Brønsted acids like sulfuric acid is effective, the use of solid Lewis acid catalysts is gaining prominence due to easier separation, reduced corrosion, and improved recyclability. researchgate.netuva.nl

Lewis acids, such as metal salts (e.g., ZnCl₂, SnCl₂) or metal oxides, catalyze the reaction by activating the carbonyl carbon of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. mdpi.comresearchgate.net The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, enhancing its polarization. mdpi.com The use of heterogeneous Lewis acid catalysts, such as zeolites or supported metal salts, simplifies product purification as the catalyst can be removed by simple filtration. researchgate.net

Process Optimization and Scalability Studies for Methyl 3-(ethylsulfanyl)propanoate Synthesis

For industrial production, the optimization of the synthetic process is critical to maximize yield, minimize cost, and ensure sustainability. Key parameters for optimization in the synthesis of propanoate esters include temperature, catalyst loading, and the molar ratio of reactants. rsc.org

For the conjugate addition of ethanethiol to methyl acrylate, optimization would focus on the choice and concentration of the base catalyst to maximize the reaction rate while minimizing side reactions. Continuous flow reactors are increasingly used for such exothermic reactions, as they offer superior temperature control and safety on a large scale compared to batch reactors.

In the case of Lewis acid-catalyzed esterification, studies often focus on catalyst efficiency and reusability. rsc.org For example, research into the esterification of similar propanoic acids has shown that parameters like agitation speed (to overcome mass transfer limitations), catalyst loading, and temperature can be fine-tuned to achieve high conversion rates. rsc.org The removal of water, a byproduct of esterification, is also crucial for driving the reaction equilibrium towards the product. This can be achieved through methods like reactive distillation. researchgate.net Scalability studies have demonstrated that processes optimized at the lab scale can be successfully translated to pilot and industrial scales, achieving high yields and product purity. rsc.org

Chemical Reactivity and Transformation Pathways of Methyl 3 Ethylsulfanyl Propanoate

Oxidation Chemistry of the Ethylsulfanyl Moiety

The sulfur atom in the ethylsulfanyl group of Methyl 3-(ethylsulfanyl)propanoate is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidation reactions are fundamental in modifying the compound's physical and chemical properties.

Selective Oxidation to Methyl 3-(ethylsulfinyl)propanoate

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) is a common and important transformation in organic synthesis. researchgate.net For Methyl 3-(ethylsulfanyl)propanoate, this involves the conversion of the sulfide group to a sulfinyl group, yielding Methyl 3-(ethylsulfinyl)propanoate. This transformation requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. nih.gov

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide in glacial acetic acid is a "green" and highly selective method for oxidizing sulfides to sulfoxides under mild, transition-metal-free conditions. nih.gov Other reagents, such as iodosobenzene (B1197198) and sodium metaperiodate, have also been used for selective sulfoxidation. jchemrev.com The general approach involves the electrophilic attack of the oxidant's oxygen atom on the sulfur atom of the sulfide. nih.gov

To maximize the yield of the sulfoxide and minimize the formation of the sulfone, several strategies can be employed:

Stoichiometric control: Careful control of the amount of the oxidizing agent is crucial. acsgcipr.org

Mode of addition: Adding the oxidant slowly to the reaction mixture can help prevent localized high concentrations of the oxidant. acsgcipr.org

Reaction monitoring: Close monitoring of the reaction progress allows for quenching the reaction once the desired sulfoxide is formed. acsgcipr.org

Catalytic methods: The use of catalysts can enable the use of milder terminal oxidants like oxygen or hydrogen peroxide, improving selectivity. acsgcipr.orgorganic-chemistry.org

| Oxidizing Agent/System | Conditions | Selectivity for Sulfoxide | Reference |

| Hydrogen Peroxide / Acetic Acid | Room Temperature | High | nih.gov |

| Iodosobenzene | - | High, good for sensitive sulfides | jchemrev.com |

| Sodium metaperiodate | Excess reagent | Selective sulfoxidation | jchemrev.com |

| Ceric Ammonium Nitrate / NaBrO₃ | Heterogeneous, organic solvent | - | organic-chemistry.org |

| Zr/SiW₁₂/GO composite / H₂O₂ | Room Temperature, solvent-free | High (e.g., 95% for methylphenyl sulfide) | nih.gov |

Further Oxidation to Methyl 3-(ethylsulfonyl)propanoate

Further oxidation of the sulfoxide, Methyl 3-(ethylsulfinyl)propanoate, or direct, more forceful oxidation of Methyl 3-(ethylsulfanyl)propanoate, yields Methyl 3-(ethylsulfonyl)propanoate. Sulfones are generally more stable and less reactive than sulfoxides.

The oxidation of a sulfide to a sulfone is often more challenging than the initial oxidation to a sulfoxide. researchgate.net Stronger oxidizing agents or harsher reaction conditions are typically required. youtube.com Reagents like m-chloroperoxybenzoic acid (mCPBA) are commonly used to oxidize sulfides or sulfoxides to sulfones. nih.gov A mixture of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for this transformation. organic-chemistry.org

In some cases, the choice of catalyst can dictate the final product. For instance, tantalum carbide as a catalyst with hydrogen peroxide favors the formation of sulfoxides, while niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org

| Oxidizing Agent/System | Conditions | Product | Reference |

| m-Chloroperoxybenzoic acid (mCPBA) | - | Sulfone | nih.gov |

| Urea-hydrogen peroxide / Phthalic anhydride | Ethyl acetate | Sulfone | organic-chemistry.org |

| Hydrogen peroxide / Niobium carbide | - | Sulfone | organic-chemistry.org |

| Hydrogen peroxide | 65-75°C | Sulfone | google.com |

Mechanistic Investigations of Sulfur Oxidation

The oxidation of sulfides to sulfoxides and sulfones generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov In the case of hydrogen peroxide in acetic acid, the oxidation likely involves the electrophilic attack of a peroxide oxygen on the sulfide sulfur atom. nih.gov

The initial oxidation to a sulfoxide is generally faster than the subsequent oxidation to the sulfone. researchgate.net This difference in reaction rates allows for the selective synthesis of sulfoxides under controlled conditions. acsgcipr.org The mechanism can be influenced by the choice of oxidant and catalyst. For example, some catalytic systems may involve the formation of metal-oxo species that act as the active oxidizing agent.

Ester Group Reactivity

The ester functional group in Methyl 3-(ethylsulfanyl)propanoate is another site for chemical transformations, primarily through hydrolysis and transesterification reactions.

Hydrolysis Reactions Under Acidic and Basic Conditions

Hydrolysis, the cleavage of the ester bond by reaction with water, can be catalyzed by either acids or bases. libretexts.orglibretexts.org

Acidic Hydrolysis: When heated with a dilute acid such as hydrochloric or sulfuric acid, Methyl 3-(ethylsulfanyl)propanoate will undergo hydrolysis to produce 3-(ethylsulfanyl)propanoic acid and methanol (B129727). chemguide.co.ukbrainly.com This reaction is reversible, and to drive it towards completion, an excess of water (from the dilute acid) is typically used. chemguide.co.ukbrainly.com

Basic Hydrolysis (Saponification): Hydrolysis under basic conditions, often referred to as saponification, is the more common method for cleaving esters. chemguide.co.uksavemyexams.com Heating Methyl 3-(ethylsulfanyl)propanoate with a dilute alkali, such as sodium hydroxide (B78521), results in an irreversible reaction that goes to completion. libretexts.orgsavemyexams.com The products are the salt of the carboxylic acid, sodium 3-(ethylsulfanyl)propanoate, and methanol. savemyexams.com The free acid can be obtained by subsequent acidification of the salt. chemguide.co.uk Basic hydrolysis is generally preferred over acidic hydrolysis because the reaction is irreversible and the products are easier to separate. chemguide.co.uk

| Condition | Products | Reversibility | Reference |

| Dilute Acid (e.g., HCl, H₂SO₄), Heat | 3-(Ethylsulfanyl)propanoic acid and Methanol | Reversible | chemguide.co.ukbrainly.com |

| Dilute Base (e.g., NaOH), Heat | Sodium 3-(ethylsulfanyl)propanoate and Methanol | Irreversible | chemguide.co.uksavemyexams.com |

Transesterification with Different Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. savemyexams.com For Methyl 3-(ethylsulfanyl)propanoate, this means the methyl group can be replaced by other alkyl groups from different alcohols.

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the desired new ester, a large excess of the new alcohol is used as the solvent. masterorganicchemistry.com For example, reacting Methyl 3-(ethylsulfanyl)propanoate with an excess of ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-(ethylsulfanyl)propanoate and methanol.

Base-Catalyzed Transesterification: In the presence of a base, an alkoxide nucleophile attacks the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com For instance, treating Methyl 3-(ethylsulfanyl)propanoate with sodium ethoxide in ethanol would also produce Ethyl 3-(ethylsulfanyl)propanoate. This reaction is also an equilibrium, and using the desired alcohol as the solvent helps to drive the reaction forward. masterorganicchemistry.com

The transesterification reaction is a key process in the production of biodiesel, where triglycerides (esters of fatty acids and glycerol) are converted to fatty acid methyl esters (FAMEs). savemyexams.comnih.gov

| Catalyst | Conditions | Reactant Alcohol | Product Ester |

| Acid (e.g., H₂SO₄) | Excess of reactant alcohol | Ethanol | Ethyl 3-(ethylsulfanyl)propanoate |

| Base (e.g., NaOCH₂CH₃) | Reactant alcohol as solvent | Ethanol | Ethyl 3-(ethylsulfanyl)propanoate |

Reduction to Corresponding Alcohols and Ethers

The reduction of the ester functionality in methyl 3-(ethylsulfanyl)propanoate can be achieved using powerful reducing agents. While specific studies on the reduction of methyl 3-(ethylsulfanyl)propanoate are not extensively detailed in the provided search results, the reduction of similar esters provides a clear indication of the expected products. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) is a standard method for the reduction of esters to alcohols. embibe.comdoubtnut.comdoubtnut.com

When an ester like ethyl propanoate is treated with LiAlH4, it is reduced to two separate alcohol molecules. embibe.comdoubtnut.com Following this pattern, the reduction of methyl 3-(ethylsulfanyl)propanoate with LiAlH4 would be expected to yield 3-(ethylsulfanyl)propan-1-ol and methanol. The reaction proceeds through the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde.

The following table outlines the expected products from the reduction of methyl 3-(ethylsulfanyl)propanoate.

| Reactant | Reducing Agent | Expected Products |

| Methyl 3-(ethylsulfanyl)propanoate | Lithium Aluminum Hydride (LiAlH4) | 3-(ethylsulfanyl)propan-1-ol, Methanol |

Reactions at the Propanoate Chain

The propanoate chain of methyl 3-(ethylsulfanyl)propanoate offers sites for various chemical transformations, including reactions at the alpha-carbon and condensation reactions.

Alpha-Substitution Reactions

The carbon atom alpha to the ester carbonyl group in methyl 3-(ethylsulfanyl)propanoate is acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.comyoutube.com This enolate is a nucleophile and can react with various electrophiles, leading to alpha-substitution. The formation of enolates is a fundamental concept in organic chemistry, allowing for the construction of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

The process typically involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. wikipedia.org Once formed, the enolate can be alkylated by reacting it with an alkyl halide. researchgate.net For example, reacting the enolate of methyl 3-(ethylsulfanyl)propanoate with an alkyl halide (R-X) would introduce an alkyl group at the alpha-position.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions, although for methyl 3-(ethylsulfanyl)propanoate, only one alpha-carbon bears protons. wikipedia.org

Condensation and Cyclization Reactions

Methyl 3-(ethylsulfanyl)propanoate can participate in condensation reactions, such as the Claisen condensation, which involves the reaction of two ester molecules in the presence of a base to form a β-keto ester. masterorganicchemistry.comlibretexts.org The self-condensation of an ester like methyl propanoate in the presence of a base like sodium methoxide (B1231860) results in the formation of a β-keto ester. vaia.com Similarly, the self-condensation of methyl 3-(ethylsulfanyl)propanoate would be expected to yield methyl 2-(ethylsulfanylmethyl)-3-(ethylsulfanyl)propanoate.

Intramolecular condensation reactions, known as Dieckmann condensations, are also possible if a molecule contains two ester groups. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comonlineorganicchemistrytutor.com These reactions are particularly effective for forming five- and six-membered rings. wikipedia.orgonlineorganicchemistrytutor.com While methyl 3-(ethylsulfanyl)propanoate itself cannot undergo a Dieckmann condensation, a related diester containing the ethylsulfanyl moiety could cyclize under appropriate basic conditions.

Furthermore, cyclization reactions involving the propanoate chain can be achieved through other pathways. For instance, reactions with bifunctional reagents can lead to the formation of heterocyclic systems. researchgate.netnih.govmdpi.com

Advanced Chemical Transformations

The presence of the sulfur atom in methyl 3-(ethylsulfanyl)propanoate allows for a range of advanced chemical transformations, including the formation of sulfur ylides and functionalization of the ethylsulfanyl group.

Formation of Sulfur Ylides and Related Intermediates

Sulfur ylides are versatile intermediates in organic synthesis. quimicaorganica.orgresearchgate.net They are typically formed by the deprotonation of a sulfonium (B1226848) salt, which can be prepared by the alkylation of a thioether. quimicaorganica.org In the case of methyl 3-(ethylsulfanyl)propanoate, the sulfur atom can be alkylated, for example, with an alkyl halide, to form a sulfonium salt. Subsequent treatment with a base would generate a sulfur ylide.

These ylides are known to react with carbonyl compounds to form epoxides, and they can also undergo various rearrangements and cycloaddition reactions. quimicaorganica.orgbaranlab.org The reactivity of sulfur ylides has been extensively studied and applied in the synthesis of complex molecules. researchgate.netacs.org

Functionalization of the Ethylsulfanyl Group

The ethylsulfanyl group in methyl 3-(ethylsulfanyl)propanoate can be chemically modified in several ways. One common transformation is the oxidation of the sulfide to a sulfoxide or a sulfone. nih.gov This can be achieved using various oxidizing agents.

The resulting sulfoxide can then undergo a Pummerer rearrangement. wikipedia.orgtcichemicals.comnih.gov This reaction typically involves treating the sulfoxide with an activating agent, such as acetic anhydride, to generate an α-acyloxy thioether. wikipedia.orgtcichemicals.com The Pummerer rearrangement is a powerful tool for introducing functionality at the carbon atom adjacent to the sulfur. researchgate.netresearchgate.net For methyl 3-(ethylsulfanyl)propanoate, oxidation to the corresponding sulfoxide followed by a Pummerer rearrangement could lead to the formation of methyl 3-(acetoxy(ethyl)sulfonium)propanoate as an intermediate, which can then be further transformed.

The following table summarizes some of the advanced chemical transformations possible for methyl 3-(ethylsulfanyl)propanoate.

| Transformation | Reagents/Conditions | Product Type |

| Sulfonium Salt Formation | Alkyl halide (e.g., CH3I) | Sulfonium Salt |

| Sulfur Ylide Formation | Base (after sulfonium salt formation) | Sulfur Ylide |

| Oxidation | Oxidizing agent (e.g., H2O2) | Sulfoxide or Sulfone |

| Pummerer Rearrangement | Acetic anhydride (on sulfoxide) | α-Acyloxy Thioether |

Enzyme-Catalyzed Biotransformations in Non-Clinical Systems

The environmental fate and biodegradability of organosulfur esters like methyl 3-(ethylsulfanyl)propanoate are significantly influenced by microbial activity. In non-clinical systems, particularly marine and terrestrial environments, microorganisms have evolved diverse enzymatic machinery to metabolize these compounds, often utilizing them as sources of carbon and sulfur.

Microbial Degradation Pathways of Organosulfur Esters

While direct studies on the microbial degradation of methyl 3-(ethylsulfanyl)propanoate are limited, extensive research on analogous naturally occurring organosulfur compounds, such as dimethylsulfoniopropionate (DMSP), provides a robust framework for understanding its potential biotransformation pathways. Microorganisms in Earth's oceans and marine sediments produce over a billion tons of DMSP annually, which serves as a crucial anti-stress compound and a significant source of carbon and sulfur for marine life. nih.gov The microbial catabolism of DMSP is a key process in the global sulfur cycle.

One of the primary degradation pathways for DMSP involves cleavage by DMSP lyase enzymes, which results in the production of dimethylsulfide (DMS), a climate-active gas, and acrylate (B77674). nih.gov Given the structural similarity, it is plausible that methyl 3-(ethylsulfanyl)propanoate could be metabolized through analogous enzymatic processes. The degradation would likely commence with the hydrolysis of the ester bond by esterase enzymes, a common initial step in the breakdown of ester-containing xenobiotics. This would yield methanol and 3-(ethylsulfanyl)propanoic acid. Subsequently, the carbon-sulfur bond in 3-(ethylsulfanyl)propanoic acid could be cleaved by microbial enzymes, releasing the sulfur atom and breaking down the carbon skeleton.

Another significant organosulfur compound, dimethylsulfoxonium propionate (B1217596) (DMSOP), which is formed from the microbial oxidation of DMSP, also undergoes enzymatic cleavage in marine microbes. springernature.com This process yields dimethyl sulfoxide (DMSO) and a three-carbon co-product. nih.gov The enzymes responsible for DMSOP cleavage have been identified as DMSP lyases, demonstrating the versatility of these enzymes in processing different but related organosulfur compounds. nih.govspringernature.com This suggests that microbial communities possessing these enzymes could potentially degrade a range of organosulfur propanoate esters.

| Compound | Degradation Product 1 | Degradation Product 2 | Key Enzyme Class |

| Dimethylsulfoniopropionate (DMSP) | Dimethylsulfide (DMS) | Acrylate | DMSP Lyase |

| Dimethylsulfoxonium propionate (DMSOP) | Dimethyl Sulfoxide (DMSO) | Acrylate | DMSP Lyase |

| Methyl 3-(ethylsulfanyl)propanoate | Methanol | 3-(ethylsulfanyl)propanoic acid | Esterase (putative) |

Enzymatic Deallylation and Related Processes (e.g., in marine bacteria)

The cleavage of the sulfur-carbon bond in organosulfur compounds is a critical step in their microbial degradation. In marine bacteria, a variety of enzymes capable of catalyzing such reactions have been identified. While "deallylation" specifically refers to the removal of an allyl group, the broader enzymatic capability to cleave alkyl-sulfur bonds is relevant to the breakdown of methyl 3-(ethylsulfanyl)propanoate.

Research has shown that diverse marine bacteria, including those from the Roseobacter and SAR11 clades, as well as fungi and algae, possess DMSP lyase enzymes ('Ddd' or 'Alma' enzymes). nih.govresearchgate.net These enzymes have been demonstrated to cleave not only DMSP but also DMSOP, utilizing similar catalytic mechanisms for both substrates. nih.govspringernature.com The crystal structures of DMSP lyases in complex with DMSOP have been solved, providing insight into the catalytic mechanism. springernature.com This indicates a degree of substrate promiscuity that could extend to other organosulfur propanoates.

The enzymatic cleavage of DMSP and DMSOP by these lyases proceeds via a β-elimination reaction. mdpi.com A similar mechanism could be proposed for the degradation of 3-(ethylsulfanyl)propanoic acid (the hydrolysis product of methyl 3-(ethylsulfanyl)propanoate). In this hypothetical pathway, a microbial lyase would abstract a proton from the carbon alpha to the carboxyl group, leading to the elimination of the ethylthio group and the formation of acrylate and ethanethiol (B150549).

Studies on the biogeography and expression of DMSP lyase genes have revealed their widespread presence and activity in various marine environments, suggesting that the cleavage of organosulfur compounds is a globally significant biogeochemical process. springernature.com The ability of important marine bacteria to use DMSOP as a sole carbon and/or sulfur source for growth further underscores the importance of these enzymatic pathways in marine nutrient cycling. springernature.com

| Enzyme Family | Representative Organisms | Substrate(s) | Cleavage Products |

| Ddd DMSP Lyases | Roseobacter, SAR11 bacteria, Fusarium culmorum | DMSP, DMSOP | DMS, Acrylate, DMSO |

| Alma DMSP Lyases | Emiliania huxleyi (alga) | DMSP, DMSOP | DMS, Acrylate, DMSO |

Advanced Spectroscopic Characterization for Elucidating Methyl 3 Ethylsulfanyl Propanoate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of Methyl 3-(ethylsulfanyl)propanoate offers a clear picture of the proton environments within the molecule. The spectrum is characterized by distinct signals, each corresponding to a specific set of protons. The methyl group of the ethyl moiety (CH₃CH₂S) typically appears as a triplet, a result of its coupling to the adjacent methylene (B1212753) protons. These methylene protons (CH₃CH₂S), in turn, appear as a quartet due to coupling with the methyl protons.

The two methylene groups in the propanoate backbone (SCH₂CH₂COOCH₃) are diastereotopic, meaning they are chemically non-equivalent. Consequently, they present as two separate triplets. The methylene group adjacent to the sulfur atom (SCH₂CH₂COOCH₃) is found slightly downfield compared to the one adjacent to the carbonyl group (SCH₂CH₂COOCH₃) due to the differing electronic effects of the neighboring atoms. The singlet signal observed in the spectrum corresponds to the methyl ester protons (COOCH₃), which lack adjacent protons to couple with.

Table 1: ¹H NMR Data for Methyl 3-(ethylsulfanyl)propanoate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃CH₂S | ~1.25 | Triplet | ~7.4 |

| CH₃CH₂S | ~2.55 | Quartet | ~7.4 |

| SCH₂CH₂COOCH₃ | ~2.80 | Triplet | ~7.2 |

| SCH₂CH₂COOCH₃ | ~2.65 | Triplet | ~7.2 |

| COOCH₃ | ~3.70 | Singlet | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Comprehensive ¹³C NMR Spectral Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of Methyl 3-(ethylsulfanyl)propanoate. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield in the spectrum. The carbon of the methoxy (B1213986) group (OCH₃) also has a characteristic chemical shift.

The carbon atoms of the ethyl group (CH₃CH₂S) and the propanoate backbone (SCH₂CH₂C=O) can be assigned based on their expected chemical environments. The carbon adjacent to the sulfur atom in the ethyl group (CH₃CH₂S) is more deshielded than the terminal methyl carbon (CH₃CH₂S). Similarly, the methylene carbons of the propanoate chain can be distinguished based on their proximity to the sulfur atom and the carbonyl group.

Table 2: ¹³C NMR Data for Methyl 3-(ethylsulfanyl)propanoate

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃CH₂S | ~14.8 |

| CH₃CH₂S | ~26.5 |

| SCH₂CH₂COOCH₃ | ~29.0 |

| SCH₂CH₂COOCH₃ | ~34.5 |

| COOCH₃ | ~51.8 |

| C=O | ~172.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between coupled protons. For Methyl 3-(ethylsulfanyl)propanoate, cross-peaks would be observed between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons. Similarly, the two methylene triplets of the propanoate backbone would show a correlation, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the proton signal of the ethyl's methyl group to its corresponding carbon signal, the ethyl's methylene protons to their carbon, and so on for each C-H bond in the molecule.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern of Methyl 3-(ethylsulfanyl)propanoate is characteristic of esters and thioethers.

A prominent fragmentation pathway involves the McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation. Another common fragmentation is the loss of the methoxy group (•OCH₃) to form an acylium ion [M - 31]⁺. Cleavage of the C-S bond can also occur, resulting in fragments corresponding to the ethylthio group and the propanoate moiety.

Table 3: Key EI-MS Fragments of Methyl 3-(ethylsulfanyl)propanoate

| m/z | Proposed Fragment Ion |

| 148 | [M]⁺• (Molecular Ion) |

| 117 | [M - OCH₃]⁺ |

| 102 | [M - CH₃CH₂S]⁺ |

| 87 | [M - CH₂COOCH₃]⁺ |

| 74 | McLafferty Rearrangement Product |

| 61 | [CH₃CH₂S]⁺ |

Electrospray Ionization (ESI-MS) and Soft Ionization Techniques

Electrospray Ionization (ESI-MS) is a soft ionization technique that typically results in less fragmentation compared to EI-MS. For a compound like Methyl 3-(ethylsulfanyl)propanoate, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, depending on the solvent and additives used. This allows for a clear determination of the molecular weight. The minimal fragmentation in ESI-MS is advantageous when the primary goal is to identify the intact molecule. Other soft ionization techniques, such as Chemical Ionization (CI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), could also be employed to obtain molecular weight information with reduced fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For Methyl 3-(ethylsulfanyl)propanoate, with the molecular formula C6H12O2S, the theoretical exact mass can be calculated. This experimental value from HRMS is critical for unequivocally confirming the molecular formula, distinguishing it from other compounds with the same nominal mass.

The calculated monoisotopic mass for C6H12O2S is 148.055801 Da. americanelements.comnih.gov HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby verifying the compound's elemental makeup.

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2S |

| Calculated Exact Mass (Monoisotopic) | 148.055801 Da americanelements.comnih.gov |

Beyond confirming the molecular formula, the fragmentation pattern observed in mass spectrometry provides significant structural information. wikipedia.org In the fragmentation of Methyl 3-(ethylsulfanyl)propanoate, several key bond cleavages are anticipated based on the principles governing esters and thioethers. libretexts.orgcreative-proteomics.com Common fragmentation processes include α-cleavage adjacent to the carbonyl group and cleavage at the C-S bonds. researchgate.netjove.com The McLafferty rearrangement is also a possible fragmentation pathway for esters with sufficiently long alkyl chains. jove.com

| Fragment Ion (Structure) | Proposed Origin | m/z (Nominal) |

|---|---|---|

| [CH3CH2S]+ | Cleavage of C-S bond | 61 |

| [CH3OCOCH2CH2]+ | Cleavage of C-S bond | 87 |

| [CH3OCO]+ | α-cleavage | 59 |

| [M - OCH3]+ | Loss of methoxy group | 117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Methyl 3-(ethylsulfanyl)propanoate is expected to show characteristic absorption bands for its ester and thioether moieties.

The most prominent peak in the spectrum of an ester is typically the carbonyl (C=O) stretching vibration. For thioesters, this band appears at a lower frequency (around 1690–1696 cm⁻¹) compared to their oxygen-containing ester counterparts (typically 1735-1750 cm⁻¹). nih.gov Other key absorptions include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains. docbrown.inforesearchgate.net The C-S stretching vibration for a thioether is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2980 researchgate.netresearchgate.netumass.edu | Medium-Strong |

| C=O Stretch | Thioester | ~1690 - 1696 nih.gov | Strong |

| CH₂/CH₃ Bend | Alkyl | ~1360 - 1470 researchgate.net | Variable |

| C-O Stretch | Ester | ~1170 - 1250 docbrown.inforesearchgate.net | Strong |

| C-S Stretch | Thioether | ~600 - 800 | Weak |

Advanced Vibrational Spectroscopy Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR absorption is strongest for polar bonds, Raman scattering is often more intense for non-polar, polarizable bonds. This makes it particularly useful for observing certain functional groups within the Methyl 3-(ethylsulfanyl)propanoate structure.

Specifically, the carbon-sulfur (C-S) bond, which gives a weak signal in the IR spectrum, is expected to produce a more readily identifiable peak in the Raman spectrum. Likewise, the C-C backbone of the molecule would also be more prominent. The carbonyl (C=O) stretch remains a strong band in Raman as well.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |

| C=O Stretch | Thioester | ~1690 - 1710 | Medium-Strong |

| CH₂/CH₃ Bend/Twist | Alkyl | ~1200 - 1470 | Medium |

| C-S Stretch | Thioether | ~600 - 750 | Medium |

Integration of Spectroscopic Data with Computational Methods

To achieve a comprehensive and unambiguous assignment of spectroscopic data, experimental results are often integrated with computational methods. canterbury.ac.nz Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the molecular structure and simulate its vibrational spectra (both IR and Raman). arxiv.org

This computational approach provides a theoretical spectrum that can be compared directly with the experimental data. nih.gov By matching the calculated vibrational frequencies and intensities with the observed peaks, a reliable and detailed assignment of each band to a specific molecular motion can be made. This is especially valuable for complex molecules where vibrational modes may overlap. nih.gov Such computational studies can also be used to analyze different possible conformations of the molecule and their relative energies, providing a deeper understanding of the compound's structural properties. arxiv.org Furthermore, computational chemistry can model reaction thermodynamics and kinetics, such as the formation and hydrolysis of thioesters, offering insights that complement experimental observations. mdpi.com

Computational and Theoretical Investigations of Methyl 3 Ethylsulfanyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the ground state electronic structure of molecules. Rather than dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including those containing thioether and ester functionalities. researchgate.net

In studies of related organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used for geometry optimization and electronic property calculations. nih.govmdpi.com For instance, research on thioether derivatives and esters often employs DFT to elucidate reactivity characteristics, dipole moments, and molecular electrostatic potentials (MEP), which identify electron-rich and electron-deficient regions of a molecule. mdpi.comresearchgate.net The MEP for Methyl 3-(ethylsulfanyl)propanoate would likely show negative potential around the carbonyl oxygen and a lesser negative potential around the sulfur atom, indicating sites susceptible to electrophilic attack.

DFT calculations are also instrumental in analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Selected DFT Functionals and Their Common Applications

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimizations, vibrational frequencies, electronic properties of organic molecules. nih.govmdpi.com |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. |

| ωB97XD | Range-Separated Hybrid | Includes empirical dispersion correction; excellent for non-covalent interactions. |

| PBE0 | Hybrid GGA | Parameter-free hybrid functional often used for solid-state and periodic systems. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. aps.org These methods are often more computationally demanding than DFT but can achieve higher accuracy, which is crucial for benchmarking or when precise energy values are required.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)). While HF theory provides a foundational approximation by treating electron-electron repulsion in an average way, post-Hartree-Fock methods like MP2 and CCSD(T) systematically incorporate electron correlation, which is essential for accurate energy predictions. The CCSD(T) method, often called the "gold standard" of quantum chemistry, is capable of yielding results that are highly comparable to experimental values, though its computational cost is very high. Knowledge of precise energy levels allows for the accurate prediction of reaction rates and stable molecular structures. aps.org

The accuracy and cost of any quantum chemical calculation are profoundly influenced by the choice of the basis set. A basis set is a set of mathematical functions (typically atom-centered Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation.

Larger basis sets with more functions provide a better description of the electron distribution, especially for electrons far from the nucleus and in bonding regions, but at a significantly higher computational cost. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p), are widely used. mdpi.com The notation indicates:

6-311 : Describes the core orbitals with one function and valence orbitals with three functions.

+ : Adds diffuse functions, which are important for describing anions or weak non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to be distorted, which is crucial for accurate bonding descriptions.

Correlation-consistent basis sets, like Dunning's cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy extrapolated studies. nih.gov The selection of a basis set is always a trade-off between the desired accuracy and the available computational resources. For a molecule like Methyl 3-(ethylsulfanyl)propanoate, a basis set such as 6-311+G(d,p) would likely provide a reliable description of its geometry and electronic properties for DFT calculations. mdpi.com

Table 2: Common Basis Sets and Their Characteristics

| Basis Set | Description | Typical Use Case |

|---|---|---|

| STO-3G | Minimal basis set | Low-cost, qualitative results, initial structure generation. |

| 6-31G(d) | Split-valence with d-polarization | Standard for geometry optimizations of organic molecules. |

| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Good accuracy for energies, structures, and frequencies of a wide range of molecules. mdpi.com |

| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy calculations, systematic extrapolation to the complete basis set limit. nih.gov |

Molecular Conformation and Dynamics

While quantum mechanics describes the electronic structure, molecular mechanics and dynamics simulations are used to explore the conformational landscape and time-dependent behavior of molecules.

Methyl 3-(ethylsulfanyl)propanoate has several rotatable single bonds (C-C, C-O, C-S), giving rise to a complex potential energy surface with numerous possible conformations (rotamers). Conformational analysis aims to identify all stable conformers (local minima) and, most importantly, the global minimum energy structure, which represents the most populated conformation in the gas phase at low temperatures.

This process typically involves a systematic or stochastic search of the conformational space. The resulting geometries are then optimized using a quantum mechanical method, such as DFT with a suitable functional and basis set, to locate the precise energy minima. researchgate.net The relative energies of these conformers determine their equilibrium populations according to the Boltzmann distribution. For flexible molecules, understanding the low-energy conformations is critical, as molecular properties can be an average over several populated structures.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed picture of molecular behavior, including conformational changes, diffusion, and interactions with a solvent or surface.

For Methyl 3-(ethylsulfanyl)propanoate, MD simulations could be used to study its behavior in different environments, such as in an aqueous solution or interacting with a biological membrane. Simulations of similar molecules like long-chain alkyl thiols have been used to understand the structure and dynamics of self-assembled monolayers. koreascience.krnih.gov An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. These parameters are often derived from quantum chemical calculations or experimental data. Large-scale simulations can reveal emergent properties like phase transitions or the formation of aggregates. nih.govrsc.org By tracking the molecule's trajectory, one can calculate transport properties like diffusion coefficients and explore how the molecule samples different conformations as a function of time and temperature. koreascience.kr

Electronic Properties and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Computational analyses offer a quantitative description of these properties, predicting how and where Methyl 3-(ethylsulfanyl)propanoate is likely to react.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies greater stability and lower reactivity, as more energy is needed to excite an electron. For Methyl 3-(ethylsulfanyl)propanoate, these parameters can be calculated using methods like Density Functional Theory (DFT), providing a detailed picture of its reactive sites.

Table 1: Frontier Molecular Orbital Properties of Methyl 3-(ethylsulfanyl)propanoate (Illustrative Data)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | (Calculated Value) | Site of electrophilic attack; electron donation |

| LUMO | (Calculated Value) | Site of nucleophilic attack; electron acceptance |

| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical stability and reactivity |

Note: The specific energy values are dependent on the level of theory and basis set used in the computational calculation.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. This technique is invaluable for identifying regions that are electron-rich or electron-poor. In a typical ESP map, areas of negative electrostatic potential (colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For Methyl 3-(ethylsulfanyl)propanoate, an ESP map would reveal high electron density around the oxygen atoms of the ester group due to their electronegativity, making them nucleophilic centers. The sulfur atom would also exhibit a region of negative potential. Conversely, the carbonyl carbon and the protons would show positive potential, marking them as electrophilic sites.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors are derived from conceptual DFT and offer a more precise prediction of regioselectivity compared to qualitative methods.

The Fukui function, denoted as f(r), is calculated as the change in electron density at a specific point as the number of electrons in the molecule changes. Different forms of the Fukui function are used to predict different types of reactivity:

f+(r): for nucleophilic attack (propensity to accept an electron).

f-(r): for electrophilic attack (propensity to donate an electron).

f0(r): for radical attack.

By calculating these values for each atom in Methyl 3-(ethylsulfanyl)propanoate, one can quantitatively determine the most reactive sites for a specific type of reaction.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the intricate details of reaction pathways, including the identification of transient species and the calculation of energy barriers that govern reaction rates.

Transition State Theory (TST) is a fundamental theory used to predict the rates of chemical reactions. It postulates that reactants pass through a high-energy transition state before forming products. The rate of the reaction is determined by the concentration of the transition state species and the frequency at which they convert to products.

Computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants, which gives the activation energy (Ea). This information allows for the prediction of the reaction rate constant. For reactions involving Methyl 3-(ethylsulfanyl)propanoate, such as its synthesis or degradation, TST can provide valuable kinetic data.

By mapping the potential energy surface of a reaction, computational chemistry can identify the most energetically favorable pathway from reactants to products. This involves calculating the energies of all stationary points, including reactants, products, intermediates, and transition states.

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| Methyl 3-(ethylsulfanyl)propanoate |

| Oxygen |

| Sulfur |

| Carbon |

Thermochemical Analysis of Reactions

Thermochemical analysis through computational methods allows for the prediction of key thermodynamic quantities associated with chemical reactions, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea). For Methyl 3-(ethylsulfanyl)propanoate, a key reaction of interest is the oxidation of the thioether sulfur atom. Thioethers can be oxidized to sulfoxides and subsequently to sulfones, and understanding the thermodynamics of these processes is vital. masterorganicchemistry.com

Density Functional Theory (DFT) is a widely used method for these calculations. stackexchange.com By modeling the electronic structure of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. For instance, the oxidation of the sulfur in Methyl 3-(ethylsulfanyl)propanoate by an oxidant like hydrogen peroxide (H₂O₂) can be computationally modeled. The calculations would involve geometry optimization of all species and frequency calculations to obtain zero-point vibrational energies and thermal corrections. researchgate.net

Kinetic analysis reveals that the oxidation of simple thioethers by hydrogen peroxide is often slow under physiological conditions, whereas oxidation by other reactive oxygen species, such as hypochlorite, can be significantly faster. nih.gov Computational studies can elucidate these differences by calculating the activation barriers for each pathway. The thermodynamics for the initial one-electron transfer from a sulfide (B99878) to molecular oxygen can be unfavorable, but a two-electron transfer to form a sulfoxide (B87167) is thermodynamically favorable. nih.gov

Table 1: Hypothetical Thermochemical Data for the Oxidation of Methyl 3-(ethylsulfanyl)propanoate

This table presents hypothetical data for the stepwise oxidation of Methyl 3-(ethylsulfanyl)propanoate, as would be predicted using a DFT method like B3LYP.

| Reaction Step | Reactants | Products | Calculated ΔH (kcal/mol) | Calculated Ea (kcal/mol) |

| Step 1: Sulfoxide Formation | Methyl 3-(ethylsulfanyl)propanoate + H₂O₂ | Methyl 3-(ethylsulfinyl)propanoate + H₂O | -35.5 | 15.2 |

| Step 2: Sulfone Formation | Methyl 3-(ethylsulfinyl)propanoate + H₂O₂ | Methyl 3-(ethylsulfonyl)propanoate + H₂O | -28.1 | 20.5 |

Note: Data are illustrative and based on typical values for thioether oxidation. Actual values would require specific quantum chemical calculations.

Theoretical Prediction of Spectroscopic Properties

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm experimental results, assign spectral bands to specific molecular motions or electronic transitions, and understand how structure influences spectroscopic output.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. nih.gov The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. modgraph.co.ukconicet.gov.arresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the GIAO calculation to compute the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be excellent, often with root-mean-square errors of less than 0.2 ppm for ¹H shifts. modgraph.co.uk

For Methyl 3-(ethylsulfanyl)propanoate, calculations would predict distinct signals for each chemically unique proton and carbon atom. The chemical environment, including proximity to the electronegative oxygen and sulfur atoms and the carbonyl group, strongly influences the predicted shifts. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-(ethylsulfanyl)propanoate

The following table shows hypothetical, yet expected, chemical shift values based on GIAO-DFT calculations and known chemical shift ranges. illinois.eduorganicchemistrydata.org

| Atom Type | Atom Description | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | -O-CH₃ (methyl ester) | 3.6 - 3.7 |

| -S-CH₂-CH₃ (ethyl group, methylene) | 2.6 - 2.8 (quartet) | |

| -S-CH₂-CH₃ (ethyl group, methyl) | 1.2 - 1.4 (triplet) | |

| -CH₂-C=O (methylene alpha to carbonyl) | 2.7 - 2.9 (triplet) | |

| -S-CH₂- (methylene beta to carbonyl) | 2.8 - 3.0 (triplet) | |

| ¹³C NMR | C=O (carbonyl) | 171 - 174 |

| -O-CH₃ (methyl ester) | 51 - 53 | |

| -CH₂-C=O (methylene alpha to carbonyl) | 34 - 36 | |

| -S-CH₂- (methylene beta to carbonyl) | 27 - 29 | |

| -S-CH₂-CH₃ (ethyl group, methylene) | 25 - 27 | |

| -S-CH₂-CH₃ (ethyl group, methyl) | 14 - 16 |

Note: These are estimated values. Multiplicity (singlet, triplet, quartet) is predicted based on adjacent protons.

UV-Vis Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra. mdpi.comacs.org It calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength (f), which is related to the intensity of the absorption band. mdpi.com

For Methyl 3-(ethylsulfanyl)propanoate, the UV-Vis spectrum is expected to be dominated by transitions associated with the ester functional group and the sulfur atom. The primary transition for the ester is the n → π* transition of the carbonyl group, which is typically weak and occurs at longer wavelengths. A more intense π → π* transition occurs at shorter wavelengths. The thioether moiety introduces non-bonding electrons on the sulfur atom, which can participate in n → σ* transitions.

Simulations are performed on the optimized ground-state geometry. youtube.com The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) are critical for obtaining results that correlate well with experimental data measured in solution. mdpi.comrsc.org

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for Methyl 3-(ethylsulfanyl)propanoate

This table illustrates the kind of output a TD-DFT calculation would provide.

| Transition Type | Orbitals Involved | Predicted λₘₐₓ (nm) | Predicted Oscillator Strength (f) |

| n → π | Non-bonding (O) → Antibonding (C=O) | ~215 | ~0.02 |

| n → σ | Non-bonding (S) → Antibonding (C-S) | ~230 | ~0.05 |

| π → π * | Bonding (C=O) → Antibonding (C=O) | <200 | ~0.40 |

Note: Values are illustrative, based on typical transitions for ester and thioether chromophores.

Vibrational Spectra Prediction

Computational vibrational spectroscopy is a powerful tool for interpreting infrared (IR) and Raman spectra. arxiv.orgnih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculations are typically performed using DFT methods after a geometry optimization. researchgate.netmdpi.com

The predicted spectrum can be visualized and compared directly with an experimental spectrum. derpharmachemica.com Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as the stretching or bending of bonds. msu.edu For Methyl 3-(ethylsulfanyl)propanoate, key characteristic vibrations include the strong C=O stretch of the ester, the C-O stretches, various C-H stretches and bends, and the C-S stretch of the thioether. specac.comudel.edu Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for Methyl 3-(ethylsulfanyl)propanoate

This table lists the expected frequency ranges for the main functional groups in the molecule, based on DFT calculations and known experimental data. specac.comlibretexts.org

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| C-S (Thioether) | Stretching | 650 - 750 | Weak-Medium |

| CH₂ / CH₃ | Bending (Scissoring/Deformation) | 1370 - 1470 | Medium |

Applications of Methyl 3 Ethylsulfanyl Propanoate in Advanced Chemical Synthesis

As a Building Block for Complex Molecules

The concept of using simple, well-defined molecules as "building blocks" to construct larger, more complex molecular architectures is a cornerstone of modern synthetic chemistry. scbt.comrsc.org These fundamental compounds serve as the starting materials for creating everything from new pharmaceuticals to novel materials. scbt.comillinois.eduillinois.edu Methyl 3-(ethylsulfanyl)propanoate fits this description, offering reactive sites that chemists can exploit to assemble intricate three-dimensional structures.

Precursor in Multi-Step Organic Syntheses

In multi-step synthesis, a target molecule is assembled through a sequence of chemical reactions. Methyl 3-(ethylsulfanyl)propanoate and its derivatives serve as important precursors in such sequences. A notable example is the use of a closely related structure, methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate, as a key intermediate in the synthesis of novel anticancer agents. acs.org In this process, the compound acts as an excellent precursor for further structural modification. acs.org

The synthesis pathway demonstrates its role as a crucial link in a longer synthetic chain. The precursor ester is first reacted with hydrazine (B178648) hydrate (B1144303) to convert the methyl ester group into a hydrazide. acs.org This new functional group, the hydrazide, is then transformed into an azide, which readily couples with various amino acid esters or amines. acs.org This multi-step process effectively uses the propanoate structure as a spacer to link the quinoxaline (B1680401) heterocyclic core to different chemical moieties, ultimately producing a library of complex molecules evaluated for biological activity. acs.org

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Methyl 3-(ethylsulfanyl)propanoate is a valuable precursor for creating such molecules, particularly those containing sulfur and nitrogen.

Its utility is prominently demonstrated in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds. Research has shown that methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate can be synthesized and then used to create a series of more complex heterocyclic structures. acs.org The initial step involves a Michael reaction of acrylic acid with a parent thione, followed by esterification, or a direct reaction involving the thio-group. The resulting molecule, containing both the quinoxaline ring and the methyl 3-(ethylsulfanyl)propanoate framework, is then further modified. acs.org The transformation of the ester into a hydrazide is a key step, as hydrazides are versatile intermediates for synthesizing various heterocyclic systems, such as 1,3,4-oxadiazoles. mdpi.com This strategy highlights how the compound's structure is directly incorporated into the final heterocyclic product.

Utilization in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in sequence in a single operation without isolating intermediates. wikipedia.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. wikipedia.org

While specific, documented examples of Methyl 3-(ethylsulfanyl)propanoate in cascade reactions are not prominent in the literature, its molecular structure makes it a prime candidate for such transformations. The presence of both an electrophilic ester group and a nucleophilic sulfur atom provides the necessary functionality. A hypothetical cascade could involve an initial reaction at one site, which then triggers a subsequent intramolecular reaction at the other site. For instance, a domino mechanism often involves a Michael addition followed by cyclization. nih.gov The thioether group in Methyl 3-(ethylsulfanyl)propanoate could potentially participate in an initial reaction, creating an intermediate that is perfectly positioned for the ester group to engage in a subsequent ring-closing step, thereby rapidly assembling a heterocyclic system.

Development of Functionalized Materials